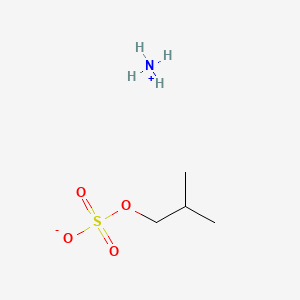

beta-Methylpropyl-ammonium sulfate

説明

Beta-Methylpropyl-ammonium sulfate is a quaternary ammonium sulfate compound characterized by a branched alkyl chain structure. Its chemical formula is typically represented as $[CH3CH(CH2)NH3]2SO_4$, combining a beta-methyl-substituted propylamine group with a sulfate counterion.

特性

CAS番号 |

10498-22-3 |

|---|---|

分子式 |

C4H13NO4S |

分子量 |

171.22 g/mol |

IUPAC名 |

azanium;2-methylpropyl sulfate |

InChI |

InChI=1S/C4H10O4S.H3N/c1-4(2)3-8-9(5,6)7;/h4H,3H2,1-2H3,(H,5,6,7);1H3 |

InChIキー |

WILJDUPWBOFUHE-UHFFFAOYSA-N |

正規SMILES |

CC(C)COS(=O)(=O)[O-].[NH4+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylpropyl-ammonium sulfate typically involves the reaction of beta-Methylpropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

beta-Methylpropylamine+Sulfuric Acid→beta-Methylpropyl-ammonium sulfate

The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: Industrial production of beta-Methylpropyl-ammonium sulfate often involves large-scale synthesis using automated reactors. The process includes the continuous addition of beta-Methylpropylamine and sulfuric acid, followed by crystallization and purification steps to obtain the final product in high purity .

化学反応の分析

Types of Reactions: Beta-Methylpropyl-ammonium sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the sulfate group into sulfide or other reduced forms.

Substitution: The ammonium group can participate in substitution reactions, where other functional groups replace the ammonium ion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beta-Methylpropyl-oxide, while substitution reactions can produce various halogenated derivatives .

科学的研究の応用

Beta-Methylpropyl-ammonium sulfate has a wide range of applications in scientific research:

作用機序

The mechanism of action of beta-Methylpropyl-ammonium sulfate involves its interaction with cellular membranes and proteins. The compound stabilizes cellular structures by forming hydrogen bonds and ionic interactions with proteins and other biomolecules. This stabilization helps protect cells from osmotic stress and maintains cellular integrity under adverse conditions .

類似化合物との比較

Aluminium Ammonium Sulfate

Aluminium ammonium sulfate ($NH4Al(SO4)2·12H2O$) is a double sulfate salt widely used in water purification, food additives, and pharmaceuticals. Key distinctions include:

- Chemical Structure : Unlike beta-Methylpropyl-ammonium sulfate, aluminium ammonium sulfate features a metal (aluminium) coordinated with ammonium and sulfate ions, resulting in distinct crystalline properties and higher thermal stability .

- Toxicity: Aluminium ammonium sulfate exhibits low acute mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) but raises concerns about chronic aluminium exposure in environmental compartments .

Magnesium Sulfate

Magnesium sulfate ($MgSO_4$) is a therapeutic agent used in anesthesia and obstetrics. Comparative aspects include:

- Functionality : Magnesium sulfate acts as a calcium channel blocker and muscle relaxant, whereas beta-Methylpropyl-ammonium sulfate’s applications are likely industrial (e.g., surfactant or corrosion inhibitor) due to its hydrophobic alkyl chain .

- Solubility : Both compounds are water-soluble, but magnesium sulfate’s smaller ionic radius enables faster dissolution kinetics .

Other Quaternary Ammonium Sulfates

Compounds like benzalkonium sulfate share structural similarities with beta-Methylpropyl-ammonium sulfate. Key differences:

- Alkyl Chain Complexity : Beta-Methylpropyl-ammonium sulfate’s branched chain may reduce micelle formation efficiency compared to linear-chain analogs, impacting surfactant performance .

- Environmental Persistence: Branched alkyl chains often degrade slower in aquatic systems, raising bioaccumulation risks—a concern noted in toxicity databases .

Data Tables

Table 1: Physicochemical Properties

| Property | Beta-Methylpropyl-Ammonium Sulfate | Aluminium Ammonium Sulfate | Magnesium Sulfate |

|---|---|---|---|

| Molecular Formula | $[CH3CH(CH2)NH3]2SO_4$ | $NH4Al(SO4)2·12H2O$ | $MgSO_4$ |

| Solubility in Water | High | High | Very High |

| Primary Applications | Surfactants, biocides | Water treatment, food additives | Medicine, agriculture |

| Toxicity (LD₅₀, oral rat) | Not available | >2000 mg/kg | 5000 mg/kg |

| Environmental Concerns | Potential bioaccumulation | Aluminium leaching | Minimal |

Table 2: Functional Comparison

| Feature | Beta-Methylpropyl-Ammonium Sulfate | Benzalkonium Sulfate |

|---|---|---|

| Alkyl Chain Structure | Branched (beta-methylpropyl) | Linear (benzyl + alkyl) |

| Biocidal Efficiency | Moderate (inferred) | High |

| Environmental Degradation | Slower (branched chain) | Faster (linear chain) |

| Industrial Use | Niche applications | Disinfectants, cosmetics |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。